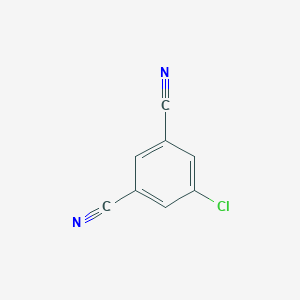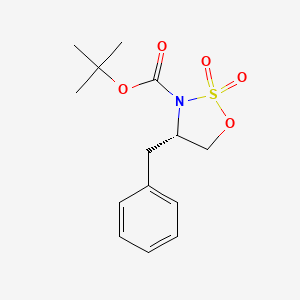
3'-Chlorosulfonyl-4'-fluoroacetophenone
Overview
Description
3’-Chlorosulfonyl-4’-fluoroacetophenone is an organic compound with the molecular formula C₈H₆ClFO₃S. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorosulfonyl group at the 3’ position and a fluorine atom at the 4’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chlorosulfonyl-4’-fluoroacetophenone typically involves the chlorosulfonation of 4’-fluoroacetophenone. The reaction is carried out by treating 4’-fluoroacetophenone with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C₈H₇FO} + \text{ClSO₃H} \rightarrow \text{C₈H₆ClFO₃S} + \text{H₂O} ]
Industrial Production Methods
In an industrial setting, the production of 3’-Chlorosulfonyl-4’-fluoroacetophenone involves large-scale chlorosulfonation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the use of advanced reactors and separation techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3’-Chlorosulfonyl-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3’-hydroxyl-4’-fluoroacetophenone.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).
Major Products Formed
Substitution: Various substituted acetophenone derivatives.
Reduction: 3’-Hydroxyl-4’-fluoroacetophenone.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
3’-Chlorosulfonyl-4’-fluoroacetophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Chemical Biology: Employed in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 3’-Chlorosulfonyl-4’-fluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-3’-fluoroacetophenone: Similar structure but with different substitution pattern.
3’-Chlorosulfonyl-4’-methylacetophenone: Methyl group instead of fluorine.
3’-Chlorosulfonyl-4’-bromoacetophenone: Bromine instead of fluorine.
Uniqueness
3’-Chlorosulfonyl-4’-fluoroacetophenone is unique due to the presence of both chlorosulfonyl and fluorine substituents, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
5-acetyl-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3S/c1-5(11)6-2-3-7(10)8(4-6)14(9,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMVYNHFPJHPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)



![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride](/img/structure/B3039474.png)






![4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3039487.png)
acetic acid](/img/structure/B3039488.png)

